REACTION_CXSMILES
|
C(=O)([O-])[O-].[Mg+2:5].O.[OH:7][P:8]([OH:11])([OH:10])=[O:9].[Cr]([O-])([O-])(=O)=O.[Pb+2]>C(O)C>[P:8]([O-:11])([O-:10])([O-:9])=[O:7].[Mg+2:5].[P:8]([O-:11])([O-:10])([O-:9])=[O:7].[Mg+2:5].[Mg+2:5] |f:0.1,4.5,7.8.9.10.11|
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])[O-].[Pb+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To one-half of the solution is added 48% HF
|
Type
|
CUSTOM
|
Details
|
to form the fluorophosphate complex
|
Type
|
ADDITION
|
Details
|
is slowly added to
|
Type
|
FILTRATION
|
Details
|
The encapsulated pigments are filtered
|
Type
|
CUSTOM
|
Details
|
dried at 170°C for 2 hours without darkening and when
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
both were thermally stable at 625°F.
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Mg+2].P(=O)([O-])([O-])[O-].[Mg+2].[Mg+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |